(E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene
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Overview
Description
Arotinoid ethylsulfide is a biochemical.
Scientific Research Applications
Synthesis and Antimicrobial Activity
(E)-6-(2-(4-(Ethylthio)phenyl)-1-methylethenyl)-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene and related compounds have been studied for their antimicrobial activity. A study involving the synthesis of various heterocyclic compounds that include similar structures showed promising results against various bacteria and fungi. The study highlighted the potential of these compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Kinetic Stabilization of Reactive Species
Research has also focused on the kinetic stabilization of highly reactive chemical species using bulky substituents, which are similar to the one found in the mentioned compound. These stabilizations are crucial for creating novel types of highly reactive chemical species like N-thiosulfinylaniline and thioaldehyde. The stabilization facilitates the synthesis and application of these reactive species in various chemical reactions (Okazaki, 2014).
Application in Solar Cell Technology
Additionally, compounds structurally related to this compound have been used in the development of solar cell technology. Studies on the use of modified fullerene acceptors and polymer donors in the construction of bulk hetero-junction solar cells indicate the potential of such compounds in improving solar cell efficiencies (Nagarjuna, Bagui, Gupta, & Singh, 2017).
Synthesis of Functionalized Molecules
Research into the synthesis of functionalized molecules utilizing similar compounds has been conducted, providing insights into the creation of novel substances with potential applications in various fields of chemistry. These syntheses contribute to the development of new materials with unique properties (Shatirova & Nagieva, 2020).
Properties
CAS No. |
89471-17-0 |
---|---|
Molecular Formula |
C25H32S |
Molecular Weight |
364.6 g/mol |
IUPAC Name |
6-[(E)-1-(4-ethylsulfanylphenyl)prop-1-en-2-yl]-1,1,4,4-tetramethyl-2,3-dihydronaphthalene |
InChI |
InChI=1S/C25H32S/c1-7-26-21-11-8-19(9-12-21)16-18(2)20-10-13-22-23(17-20)25(5,6)15-14-24(22,3)4/h8-13,16-17H,7,14-15H2,1-6H3/b18-16+ |
InChI Key |
LEJWGHPGBRILFI-FBMGVBCBSA-N |
Isomeric SMILES |
CCSC1=CC=C(C=C1)/C=C(\C)/C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
SMILES |
CCSC1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Canonical SMILES |
CCSC1=CC=C(C=C1)C=C(C)C2=CC3=C(C=C2)C(CCC3(C)C)(C)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Arotinoid ethylsulfide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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